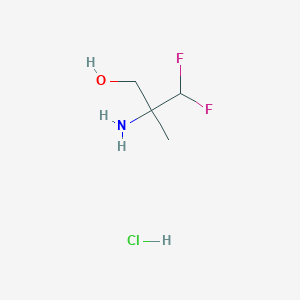

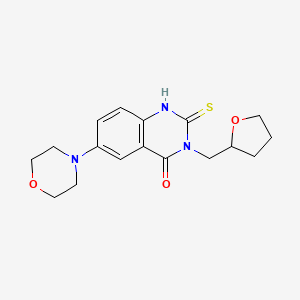

2-Amino-3,3-difluoro-2-methylpropan-1-ol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-Amino-3,3-difluoro-2-methylpropan-1-ol;hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and analysis of similar amino alcohols and their derivatives. For instance, the synthesis of 2-aminopropane-1,2,3-tricarboxylic acid and its esters is described, which shares the 2-aminopropane core structure with the compound of interest . Additionally, the synthesis and biological evaluation of 2-substituted 2-aminopropane-1,3-diols are reported, which are structurally related to the target compound and provide insights into the potential immunosuppressive activity of such molecules .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from readily available precursors. For example, the synthesis of 2-aminopropane-1,2,3-tricarboxylic acid involves cyclization, alkylation, and hydrolysis steps . Similarly, the synthesis of 2-substituted 2-aminopropane-1,3-diols includes the introduction of a phenyl ring and the optimization of substituents to enhance immunosuppressive activity . These methods could potentially be adapted to synthesize the compound "2-Amino-3,3-difluoro-2-methylpropan-1-ol;hydrochloride" by incorporating fluorine atoms and a methyl group at appropriate positions in the molecule.

Molecular Structure Analysis

While the molecular structure of "2-Amino-3,3-difluoro-2-methylpropan-1-ol;hydrochloride" is not directly analyzed in the papers, the structural studies of amino amide salts derived from 2-(aminomethyl)benzimidazole and α-amino acids provide valuable information on the impact of different anions on the molecular structure and hydrogen bonding interactions . These findings could be extrapolated to understand the structural characteristics of the target compound, particularly the influence of the hydrochloride moiety on its molecular conformation.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "2-Amino-3,3-difluoro-2-methylpropan-1-ol;hydrochloride." However, the synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols suggest that the amino group and the hydroxyl group in such compounds can participate in various chemical reactions, potentially leading to the formation of esters, amides, or other derivatives . The presence of fluorine atoms in the target compound may also influence its reactivity and the types of chemical transformations it can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-Amino-3,3-difluoro-2-methylpropan-1-ol;hydrochloride" are not discussed in the provided papers. Nonetheless, the properties of similar compounds, such as solubility, acidity, and the presence of functional groups that can engage in hydrogen bonding, can be inferred from the synthesis and structural studies of related amino alcohols and amino amide salts . The fluorine atoms in the target compound are likely to affect its acidity and lipophilicity, which could be significant for its potential applications in medicinal chemistry.

Applications De Recherche Scientifique

Viscosity Studies in Aqueous Solutions

Chenlo et al. (2002) examined the kinematic viscosities of aqueous solutions containing 2-amino-2-methylpropan-1-ol hydrochloride (AMP-HCl). They measured viscosities across different concentrations and temperatures, offering valuable data for industrial and scientific applications where precise viscosity control is essential (Chenlo, Moreira, Pereira, & Vázquez, 2002).

Biofuel Production

Bastian et al. (2011) explored the use of 2-methylpropan-1-ol in biofuel production. They engineered enzymes to enable anaerobic production of this compound in Escherichia coli, achieving 100% theoretical yield. This research contributes to developing sustainable biofuels as alternatives to fossil fuels (Bastian, Liu, Meyerowitz, Snow, Chen, & Arnold, 2011).

Pharmaceutical Applications

Viswanathan and Chaudhari (2006) synthesized novel compounds related to 2-amino-2-methylpropan-1-ol hydrochlorides, evaluating their uterine relaxant activity. Such research aids in developing new pharmaceuticals for managing labor and other uterine conditions (Viswanathan & Chaudhari, 2006).

Antimalarial Activity

A study by Robin et al. (2007) involved synthesizing 1-aminopropan-2-ols, structurally similar to 2-amino-2-methylpropan-1-ol, and evaluating their efficacy against malaria. This research contributes to the ongoing search for new antimalarial drugs (Robin, Brown, Bahamontes-Rosa, Wu, Beitz, Kun, & Flitsch, 2007).

Material Science and Chemistry

The work of Morgan and Curtis (1980) explored compounds of copper(II) with 3-aminopropan-1-ol, studying their magnetic properties. This research provides insights into the behavior of such compounds, relevant for material science and chemistry (Morgan & Curtis, 1980).

Safety and Hazards

The safety information for “2-Amino-3,3-difluoro-2-methylpropan-1-ol hydrochloride” indicates that it may cause skin irritation (H315), serious eye damage (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of water (P302+P352) .

Propriétés

IUPAC Name |

2-amino-3,3-difluoro-2-methylpropan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2NO.ClH/c1-4(7,2-8)3(5)6;/h3,8H,2,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQNNOIBAIJEBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3,3-difluoro-2-methylpropan-1-ol;hydrochloride | |

CAS RN |

2287312-36-9 |

Source

|

| Record name | 2-amino-3,3-difluoro-2-methylpropan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone](/img/structure/B3009166.png)

![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B3009175.png)

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide](/img/structure/B3009179.png)

![7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B3009183.png)

![5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide](/img/structure/B3009188.png)